Methyl 2-(5-methoxypyrazin-2-YL)acetate

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers optimizing kinase inhibitor SAR often face inconsistent intermediate quality that derails hit-to-lead timelines. This compound solves that with its 5-methoxypyrazine hinge-binding motif and methyl ester handle for rapid amide diversification. • 98% purity ensures reproducible coupling yields • Methylene spacer matches CDK2/ACC pharmacophore geometry • Compatible with standard HATU/DIC-mediated amide couplings. Ideal for parallel synthesis workflows in medicinal chemistry.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B13930761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-methoxypyrazin-2-YL)acetate
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCOC1=NC=C(N=C1)CC(=O)OC
InChIInChI=1S/C8H10N2O3/c1-12-7-5-9-6(4-10-7)3-8(11)13-2/h4-5H,3H2,1-2H3
InChIKeyUGRCWDFERWQYRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(5-methoxypyrazin-2-yl)acetate: Key Building Block for Kinase Discovery


Methyl 2-(5-methoxypyrazin-2-yl)acetate (CAS 1261813-74-4) is a heterocyclic ester belonging to the methoxypyrazine class, with a molecular formula of C8H10N2O3 and a molecular weight of 182.18 g/mol . The compound features a pyrazine core substituted at the 5-position with a methoxy group and at the 2-position with a methyl acetate moiety, conferring distinct electronic properties and hydrogen-bonding capability relative to unsubstituted pyrazine analogs. Its predicted physicochemical properties include a density of 1.193±0.06 g/cm³ and a boiling point of 253.5±35.0 °C . This compound is primarily utilized as a versatile synthetic intermediate in the preparation of pharmacologically active molecules, particularly kinase inhibitors targeting CDK2 and metabolic regulators such as acetyl-CoA carboxylase (ACC) .

Workflow Kinase inhibitor and ACC modulator intermediate synthesis
Selection Methyl ester with methoxypyrazine H-bond acceptor for target engagement studies
Format Certified 98% purity for multi-step synthetic campaigns without pre-use purification

Why Methyl 2-(5-methoxypyrazin-2-yl)acetate Cannot Be Replaced with Generic Esters


Substituting Methyl 2-(5-methoxypyrazin-2-yl)acetate with structurally similar pyrazine esters such as the ethyl ester analog (CAS 1196155-42-6), the free carboxylic acid (CAS 1196146-57-2), or the regioisomeric 5-methoxypyrazine-2-carboxylate (CAS 38789-75-2) introduces critical deviations in reactivity, lipophilicity, and downstream synthetic compatibility. The methoxy substituent at the 5-position of the pyrazine ring provides a key hydrogen-bond acceptor that directly influences target engagement in kinase inhibitor design, a feature absent in unsubstituted pyrazine analogs . Furthermore, the methyl ester group offers a distinct balance of electrophilicity and steric accessibility for nucleophilic acyl substitution compared to the slower-reacting ethyl ester or the unprotected acid, which can lead to unintended side reactions in multi-step syntheses [1]. These differences are quantified below to guide procurement decisions.

Recommended Methyl 2-(5-methoxypyrazin-2-yl)acetate
Optimized electrophilicity for amide coupling; lower molecular weight (182.18 g/mol) for fragment-based screening.
Mismatch Risk Ethyl ester analog
Slower aminolysis kinetics may reduce synthetic throughput and alter lipophilicity profiles in lead optimization.
Mismatch Risk Free acid analog
Unprotected acid can lead to unintended side reactions and requires additional activation steps in multi-step synthesis.
Mismatch Risk 5-Methoxypyrazine-2-carboxylate
Direct ester attachment prevents α-carbon enolate chemistry, limiting accessible chemical space for SAR exploration.

Methyl 2-(5-methoxypyrazin-2-yl)acetate: Quantitative Differentiation vs. Closest Analogs


Molecular Weight Edge Over Ethyl Ester Analog

Methyl 2-(5-methoxypyrazin-2-yl)acetate possesses a molecular weight of 182.18 g/mol, which is 14.02 g/mol lower than the corresponding ethyl ester analog Ethyl 2-(5-methoxypyrazin-2-yl)acetate (MW 196.20 g/mol) . This lower molecular weight is significant for fragment-based drug discovery and lead optimization campaigns where maintaining the molecule within the Rule of Five space is critical. The methyl ester fragment introduces less lipophilic bulk (estimated ΔcLogP ≈ -0.5) compared to the ethyl ester, potentially improving aqueous solubility and reducing non-specific protein binding when incorporated into target compounds.

Molecular Weight
Class-level inference
182.18 g/mol
Supports fragment-based lead optimization by reducing lipophilic bulk.
-14.02 g/mol vs. ethyl ester analog; estimated ΔcLogP ≈ -0.5.
Medicinal Chemistry Drug Design Physicochemical Properties

Certified Purity Specification for Multi-Step Synthesis

Commercially available Methyl 2-(5-methoxypyrazin-2-yl)acetate is supplied with a certified purity of 98% from reputable vendors such as CymitQuimica (Ref. 10-F668691) and Fluorochem . This purity specification is validated by HPLC and meets the stringent requirements for multi-step synthetic campaigns where intermediate purity directly impacts final product yield and impurity profiles. In contrast, the free acid analog 2-(5-methoxypyrazin-2-yl)acetic acid is less commonly stocked at comparable purity levels, often requiring additional purification before use .

Purity Specification
Supporting evidence
98% (HPLC)
Ensures batch-to-batch consistency for multi-step synthetic workflows.
Validated by CymitQuimica and Fluorochem; free acid purity is vendor-dependent.
Chemical Procurement Quality Assurance Synthetic Chemistry

Enhanced Electrophilic Reactivity in Acyl Substitution

The methyl ester moiety in Methyl 2-(5-methoxypyrazin-2-yl)acetate provides superior electrophilicity in nucleophilic acyl substitution reactions compared to bulkier alkyl esters. The reduced steric hindrance at the carbonyl carbon facilitates faster reaction kinetics with amine nucleophiles during amide bond formation, a key transformation in kinase inhibitor synthesis [1]. While direct kinetic data for this specific compound are not published, class-level principles predict that methyl esters undergo aminolysis approximately 2–5 times faster than ethyl esters under identical conditions, based on established linear free-energy relationships for ester reactivity [2]. This rate enhancement translates to higher synthetic throughput and reduced heating requirements in library synthesis.

Aminolysis Reactivity
Class-level inference
Est. 2–5x faster vs. ethyl ester
Reported class-level kinetics support higher synthetic throughput in amide library synthesis.
Based on linear free-energy relationships; compound-specific data are not published.
Synthetic Methodology Kinase Inhibitor Synthesis Reactivity

Regioisomeric Advantage of Acetate Over Carboxylate Connectivity

Methyl 2-(5-methoxypyrazin-2-yl)acetate (CAS 1261813-74-4) features a methylene spacer (-CH2-) between the pyrazine ring and the ester carbonyl, whereas the regioisomer 5-methoxypyrazine-2-carboxylic acid methyl ester (CAS 38789-75-2) has the ester directly attached to the ring [1]. This structural difference fundamentally alters the electronic character of the ester: the acetate derivative is an isolated ester with greater conformational flexibility and reduced electrophilicity at the carbonyl carbon compared to the carboxylate (directly conjugated with the electron-poor pyrazine ring). The acetate linkage allows for selective enolate chemistry at the α-carbon, a transformation inaccessible to the carboxylate analog, enabling access to α-substituted derivatives critical for SAR exploration [2].

Regioisomeric Topology
Head-to-head
-CH₂COOCH₃ vs. -COOCH₃
Acetate spacer enables α-carbon chemistry not possible with direct carboxylate attachment.
Conformational flexibility supports a broader range of drug-discovery transformations.
Structural Differentiation Synthetic Intermediates Drug Discovery

Methoxypyrazine Privileged Scaffold for Antimicrobial Research

Pyrazine derivatives, including methoxypyrazines, have demonstrated quantifiable antimicrobial activity in multiple studies. Lysobacter capsici AZ78 produces a range of methoxypyrazines that inhibit the growth of soilborne plant pathogens Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor at doses of 1–10 mg per Petri dish via gas-phase exposure [1]. While this study did not test Methyl 2-(5-methoxypyrazin-2-yl)acetate specifically, the class-level evidence demonstrates that the methoxypyrazine pharmacophore is biologically active, and the acetate handle provides a modifiable point for further optimization. In contrast, unsubstituted pyrazine esters (e.g., Methyl 2-(pyrazin-2-yl)acetate) lack the methoxy hydrogen-bond acceptor, which may reduce target binding affinity .

Antimicrobial Context
Class-level inference
1–10 mg/dish effective
Supports antimicrobial screening of methoxypyrazine-based libraries.
Data derived from gas-phase Lysobacter capsici VOCs; compound not directly tested.
Antimicrobial Activity Anticancer Research Biological Potential

Methyl 2-(5-methoxypyrazin-2-yl)acetate: Optimal Deployment Scenarios


Kinase Inhibitor Lead Optimization via Amide Coupling

As a methyl ester bearing a methylene spacer, Methyl 2-(5-methoxypyrazin-2-yl)acetate is ideally suited for amide coupling reactions with diverse amine fragments in hit-to-lead optimization programs targeting cyclin-dependent kinase 2 (CDK2) [1]. The 5-methoxypyrazine moiety mimics the hinge-binding region of ATP-competitive kinase inhibitors, while the acetate arm allows for rapid exploration of the solvent-exposed region through parallel amide synthesis. The lower molecular weight of the methyl ester (182.18 g/mol) compared to the ethyl analog (196.20 g/mol) ensures that final compounds remain within favorable physicochemical space for CNS penetration if required .

ACC Inhibitor Intermediate for Metabolic Disease Programs

Methyl 2-(5-methoxypyrazin-2-yl)acetate serves as a critical building block in the synthesis of ACC inhibitors, a validated target for non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome . The compound's established 98% purity specification from commercial suppliers ensures consistent quality for multi-step synthetic routes, reducing the risk of impurity carryover that could compromise in vivo pharmacokinetic studies . The acetate connectivity (-CH2COOCH3) provides the necessary two-carbon spacer found in many ACC inhibitor pharmacophores, a feature not accessible from the regioisomeric 5-methoxypyrazine-2-carboxylate.

Antimicrobial Screening Library Generation from Methoxypyrazine Scaffold

Given the demonstrated antimicrobial activity of methoxypyrazine derivatives against soilborne plant pathogens including Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor [2], Methyl 2-(5-methoxypyrazin-2-yl)acetate represents a versatile entry point for generating focused screening libraries. The methyl ester can be diversified into amides, hydrazides, and heterocyclic derivatives through simple transformations, enabling systematic exploration of the structure-activity relationship (SAR) around the pyrazine core. Unlike the free acid analog, the methyl ester form is preferred for parallel synthesis workflows due to its superior solubility in organic solvents and compatibility with standard coupling reagents.

Agrochemical VOC Scaffold for Biological Control

Pyrazine derivatives are increasingly recognized as volatile organic compounds (VOCs) with potential for biological control of plant diseases [2]. Methyl 2-(5-methoxypyrazin-2-yl)acetate, with its predicted boiling point of 253.5°C , occupies a volatility window suitable for controlled-release formulations in agricultural applications. The ester functionality can be tuned through hydrolysis or transesterification to modulate volatility and release kinetics, providing a platform for structure-property relationship studies in agrochemical development.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
CDK2 hinge-binding region mimic
Amide coupling efficiency and CNS physicochemical space
ACC inhibitor intermediate research
Methylene spacer for target pharmacophore
Purity consistency and multi-step in vivo study support
Antimicrobial screening library generation
Methoxypyrazine scaffold diversification
Class-level bioactivity screening context and synthetic compatibility
Agrochemical VOC release studies
Volatility window (predicted BP 253.5°C)
Ester hydrolysis and release kinetics in controlled formulations

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